Structural Differentiation: Absence of 4-Chloro Substituent vs. MAP4K4-Inhibiting Chloro Analog (CAS 946260-91-9)
The target compound (CAS 946342-36-5) differs from its closest pharmacologically characterized analog, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946260-91-9), solely by the absence of a chlorine atom at the 4-position of the central aniline ring . The chloro analog has been reported as a potent MAP4K4 inhibitor with an IC₅₀ of 15 nM against recombinant human GST-tagged MAP4K4 catalytic domain [1]. The dechlorinated target compound lacks published MAP4K4 activity data, but SAR precedent from isothiazolidinone-based kinase inhibitor series indicates that halogen removal typically reduces hydrophobic packing interactions and can shift selectivity profiles [2]. This structural distinction is critical: users requiring MAP4K4 inhibition should select the chloro analog, while those seeking a non-halogenated scaffold for orthogonal target screening should select CAS 946342-36-5.
| Evidence Dimension | Halogen substitution status and MAP4K4 inhibitory activity |
|---|---|
| Target Compound Data | CAS 946342-36-5: No chloro substituent at aniline 4-position; MAP4K4 IC₅₀ not reported |
| Comparator Or Baseline | CAS 946260-91-9 (chloro analog): Cl at aniline 4-position; MAP4K4 IC₅₀ = 15 nM (recombinant human GST-tagged MAP4K4 catalytic domain, FRET assay, 10 µM ATP) |
| Quantified Difference | MAP4K4 IC₅₀: not determined for target vs. 15 nM for chloro analog; MW difference: 396.48 vs. 430.92 g/mol; ClogP shift estimated at approximately +0.7 log units for chloro analog |
| Conditions | Chloro analog tested in recombinant human GST-tagged MAP4K4 (residues 1-328) expressed in baculovirus, FRET assay with 10 µM ATP (Km) |
Why This Matters
The absence of chlorine fundamentally alters the compound's suitability for MAP4K4-targeted studies, making the target compound preferable for screening campaigns against alternative kinase targets sensitive to halogen-mediated binding or for metabolically labile chloro substituent avoidance.
- [1] BindingDB Entry BDBM50134772 (CHEMBL3754123). IC₅₀ = 15 nM for Inhibition of recombinant human GST-tagged MAP4K4 catalytic domain. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50134772 View Source
- [2] Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1. Isothiazolidine 1,1-dioxide analogues showed potent CDK1 and CDK2 inhibitory activities and inhibited proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cells. Available at: https://acemap.info/paper/Critical-reanalysis-of-the-methods-that-discriminate-the-activity-of-CDK2-from-CDK1 View Source
